molecular formula C9H5Cl2N5S B2467974 2,4-Dichloro-5-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline CAS No. 945363-89-3

2,4-Dichloro-5-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline

Cat. No.: B2467974
CAS No.: 945363-89-3
M. Wt: 286.13
InChI Key: PKGMSFOYPCCUII-UHFFFAOYSA-N
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Description

The compound “2,4-Dichloro-5-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline” is a derivative of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine . This class of compounds is known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents . They are considered essential in drug design, discovery, and development .


Synthesis Analysis

The synthesis of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives has been a subject of interest in medicinal chemistry . The synthetic approaches involve the fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives is characterized by the fusion of a five-membered triazole ring with a six-membered thiadiazine ring . This results in four isomeric structural variants . The structure–activity relationship of these compounds is of profound importance in drug design, discovery, and development .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are complex and require careful control of conditions . The reaction system of binucleophilic 3-substituted 4-amino-4H-1,2,4-triazole-5-thiols and 3-phenyl-2-propynal has been studied to develop a new approach to the synthesis of such isomeric classes .


Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are characterized by their superior thermostability . For example, 3,6-Diamino-1H-[1,2,4]triazolo[4,3-b][1,2,4]triazole exhibits superior thermostability .

Future Directions

The future directions in the research of these compounds involve the development of new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine-based drugs for the treatment of multifunctional diseases . The development of low-toxicity and high-efficiency fungicides has become an increasingly important research direction .

Properties

IUPAC Name

2,4-dichloro-5-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2N5S/c10-5-2-6(11)7(12)1-4(5)8-15-16-3-13-14-9(16)17-8/h1-3H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKGMSFOYPCCUII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1N)Cl)Cl)C2=NN3C=NN=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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